molecular formula C10H9FO2S B13896212 4-Fluoro-5,6-dimethoxy-benzothiophene

4-Fluoro-5,6-dimethoxy-benzothiophene

Cat. No.: B13896212
M. Wt: 212.24 g/mol
InChI Key: HWCLDBAYPSGHGR-UHFFFAOYSA-N
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Description

4-Fluoro-5,6-dimethoxy-benzothiophene is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of fluorine and methoxy groups in this compound imparts unique chemical and physical properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5,6-dimethoxy-benzothiophene can be achieved through various methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a catalyst. This method allows for the formation of the benzothiophene skeleton through an aryne intermediate . The reaction conditions typically involve the use of a base such as lithium diisopropylamide (LDA) and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5,6-dimethoxy-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

4-Fluoro-5,6-dimethoxy-benzothiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-5,6-dimethoxy-benzothiophene involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups enhances its binding affinity to certain enzymes and receptors. This interaction can modulate biological activities, leading to potential therapeutic effects. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .

Comparison with Similar Compounds

    Benzothiophene: The parent compound without fluorine and methoxy substitutions.

    4-Fluoro-benzothiophene: A similar compound with only the fluorine substitution.

    5,6-Dimethoxy-benzothiophene: A compound with only the methoxy substitutions.

Uniqueness: 4-Fluoro-5,6-dimethoxy-benzothiophene is unique due to the combined presence of fluorine and methoxy groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C10H9FO2S

Molecular Weight

212.24 g/mol

IUPAC Name

4-fluoro-5,6-dimethoxy-1-benzothiophene

InChI

InChI=1S/C10H9FO2S/c1-12-7-5-8-6(3-4-14-8)9(11)10(7)13-2/h3-5H,1-2H3

InChI Key

HWCLDBAYPSGHGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CS2)C(=C1OC)F

Origin of Product

United States

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